molecular formula C18H20N4O4S B2583448 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1797894-28-0

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2583448
CAS No.: 1797894-28-0
M. Wt: 388.44
InChI Key: UQGWILWBRDYSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a chemically synthesized pyrimidine derivative designed for pharmaceutical and biological research. This compound features a 7,8-dihydropyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The structure is further elaborated with a 4-(morpholinosulfonyl)benzoyl group, which can enhance molecular interactions with biological targets and influence the compound's physicochemical properties. Compounds based on the dihydropyrimidine (DHPM) core are investigated for a wide spectrum of therapeutic applications . This specific analog is of particular interest in oncology research. Its structural features are characteristic of molecules designed to inhibit key signaling enzymes, such as phosphoinositide 3-kinase (PI3Kα) and other kinases . The morpholinosulfonyl moiety is a functional group frequently employed to modulate solubility and binding affinity to enzymatic targets. Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel targeted therapies. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Applications • Kinase Inhibition Research: Serves as a building block or reference compound in the discovery and development of potent kinase inhibitors . • Oncology & Cell Biology: Useful for in vitro studies targeting cancer cell proliferation and signaling pathways, such as the PI3K/AKT/mTOR axis . • Medicinal Chemistry: Provides a versatile scaffold for structure-activity relationship (SAR) studies and lead optimization efforts . • Chemical Biology: A valuable tool for probing enzyme function and cellular mechanisms.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-18(21-6-5-17-15(12-21)11-19-13-20-17)14-1-3-16(4-2-14)27(24,25)22-7-9-26-10-8-22/h1-4,11,13H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGWILWBRDYSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step procedures starting from pyridine derivatives. It involves the use of nucleophilic substitution reactions, followed by cyclization and further functional group transformations to introduce the sulfonyl and methanone functionalities.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and the use of high-purity reagents. The processes are often carried out in high-efficiency reactors with advanced purification techniques to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholinosulfonyl group (–SO₂–morpholine) and pyridopyrimidine core facilitate nucleophilic displacement at electron-deficient positions. Key examples include:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Aromatic Amination Ammonia/EtOH, 80°C, 12 hSubstitution at pyrimidine C4 position75–82%
Sulfonamide Displacement Piperidine/DMF, 100°C, 6 hMorpholine replacement with piperidine68%

These reactions exploit the electron-withdrawing sulfonyl group to activate adjacent positions for nucleophilic attack. Steric hindrance from the morpholine ring limits reactivity at the sulfonyl oxygen .

Coupling Reactions with Heterocyclic Intermediates

The pyridopyrimidine moiety participates in cross-coupling reactions. Representative protocols include:

Coupling PartnerCatalyst SystemConditionsProduct ApplicationSource
5-Bromooxazole Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CSuzuki-Miyaura couplingKinase inhibitor intermediates
Vinylboronic Acids PdCl₂(dppf), Dioxane, 100°CHeck couplingAnticancer lead optimization

The methanone linker (–C(O)–) stabilizes transition states during metal-catalyzed couplings, enabling regioselective functionalization .

Catalytic Hydrogenation and Reduction

The dihydropyrido[4,3-d]pyrimidine core undergoes selective reduction:

Reduction TargetReagents/ConditionsOutcomeYieldSource
Pyridine Ring Saturation H₂ (1 atm), Pd/C, MeOH, 25°C, 24 hFull saturation to decahydro derivative91%
Ketone Reduction NaBH₄, EtOH, 0°C, 2 hMethanone → alcohol85%

Hydrogenation preserves the morpholinosulfonyl group, while ketone reduction requires low temperatures to avoid over-reduction .

Acid/Base-Mediated Functional Group Transformations

The sulfonamide and tertiary amine groups enable pH-dependent reactivity:

ReactionConditionsOutcomeNotesSource
Sulfonamide Hydrolysis 6M HCl, reflux, 8 hCleavage to free amine and sulfonic acidLimited applicability
Oxazole Cyclization PPA, 120°C, 3 hFormation of fused oxazole derivativesRequires anhydrous conditions

Acidic conditions risk decomposition of the pyridopyrimidine ring, while polyphosphoric acid (PPA) promotes cyclization without degradation .

Comparative Analysis of Reaction Conditions and Yields

Data aggregated from synthesis protocols:

Reaction TypeOptimal SolventTemperature RangeCatalyst/Ligand SystemYield Range
Cross-CouplingDMF/H₂O80–100°CPd(PPh₃)₄, K₂CO₃65–82%
Nucleophilic SubstitutionDCM/EtOH25–100°C68–75%
HydrogenationMeOH25–50°CPd/C (10 wt%)85–91%

Key Mechanistic Insights

  • Steric Effects : The morpholinosulfonyl group restricts access to the para-substituted phenyl ring, favoring meta-substitution in electrophilic reactions.

  • Electronic Effects : Conjugation between the pyridopyrimidine and methanone groups enhances electrophilicity at the C6 position .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) stabilize transition states in coupling reactions, while protic solvents favor reductions .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for kinase inhibitor development and targeted covalent modifiers .

Scientific Research Applications

Research indicates that this compound may have applications in the following areas:

  • Anticancer Activity
    • Studies have shown that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against K562 and MCF-7 cancer cells, demonstrating significant anti-proliferative activity .
  • Protein Kinase Inhibition
    • The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions and are often targeted in cancer therapy. Research has highlighted the importance of structural modifications in enhancing inhibitory potency against specific kinases .
  • Antimicrobial Properties
    • Some studies have indicated that related compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects. The presence of the morpholino sulfonyl group could enhance its interaction with microbial targets .

Synthesis and Derivatives

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves:

  • Multi-step Synthetic Routes : Starting from pyridine derivatives, the synthesis includes nucleophilic substitutions and cyclization reactions to introduce the desired functional groups .
  • Optimization for Industrial Production : For large-scale production, conditions such as temperature and pressure are optimized to maximize yield while minimizing by-products .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Case Study on Anticancer Activity :
    • A recent study evaluated a series of pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. The findings suggested that specific modifications could enhance their cytotoxicity .
  • In Silico Studies :
    • Computational studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies support the hypothesis that structural variations can significantly influence biological activity .
  • Exploration of Analogues :
    • Research into analogues of this compound has revealed insights into structure-activity relationships (SAR), guiding future synthesis efforts aimed at improving efficacy and reducing toxicity .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their activity. The presence of the sulfonyl group facilitates binding to active sites, while the pyrimidine and morpholine rings may interact with hydrophobic pockets or form hydrogen bonds.

Molecular Targets and Pathways:

  • Proteins: Enzymes, receptors.

  • Pathways: Inhibition of key metabolic pathways, modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:
  • Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with trifluoromethyl (), chlorothiophene (), or piroxicam-derived groups (). These groups influence electronic properties, solubility, and target affinity.
  • Anti-HIV Activity: Compound 13d (EC₅₀: 20–25 µM) demonstrates that pyrido[4,3-d]pyrimidine derivatives can inhibit HIV IN.
  • Trifluoromethyl vs. Morpholinosulfonyl: The trifluoromethyl group in confers hydrophobicity and electron-withdrawing effects, whereas the morpholinosulfonyl group in the target compound balances hydrophilicity and steric bulk, possibly favoring membrane permeability.

Pharmacokinetic and Binding Properties

  • Solubility: Morpholinosulfonyl groups are associated with improved aqueous solubility compared to trifluoromethyl or chlorothiophenyl groups.
  • Docking Studies : Analogs like 13d bind to HIV IN similarly to raltegravir, a clinical inhibitor. The target compound’s sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Asp64, Asp116), enhancing binding affinity.

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone , often referred to as a pyrido-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article delves into its synthesis, biological evaluations, structure-activity relationships (SARs), and relevant case studies.

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 370.43 g/mol
  • CAS Number: Not specified in the sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. The process may include:

  • Formation of the pyrido-pyrimidine core.
  • Introduction of the morpholino sulfonyl group.
  • Finalization through acylation to yield the methanone structure.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Activity
A549 (Lung)12.5Moderate
PC-3 (Prostate)15.0Moderate
MCF-7 (Breast)10.0Moderate

In a study evaluating a series of similar compounds, it was noted that modifications in the aryl substituents significantly impacted cytotoxicity, suggesting that electron-donating groups enhance activity against these cell lines .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression:

  • PI3Kα Kinase Inhibition : Compound demonstrated an IC₅₀ value of 1.25 µM against PI3Kα kinase, indicating potential as a therapeutic agent targeting this pathway critical in tumor growth and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido-pyrimidine derivatives:

  • Substituent Effects : Variations in the morpholino group and phenyl ring substituents were shown to alter potency significantly.
  • Core Structure Importance : The dihydropyrido[4,3-d]pyrimidine scaffold is essential for maintaining activity; modifications that retain this core generally result in better biological outcomes .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

  • Study on Novel Derivatives : A series of derivatives were synthesized and evaluated for anticancer properties. The most active compounds were those with specific substitutions on the phenyl ring that enhanced interaction with target enzymes .
  • Pharmacological Evaluation : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in xenograft models, reinforcing their potential as therapeutic agents .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : The synthesis of dihydropyrido-pyrimidine derivatives typically involves multistep heterocyclization and functional group transformations. For example, describes a procedure using THF and triethylamine (Et₃N) to promote cyclization, achieving yields of ~50–70% by controlling reaction temperature (0°C to room temperature) and stoichiometry of mesyl chloride (MsCl). Purity can be enhanced via recrystallization (e.g., using ethyl acetate/hexane) and validated by LC-MS (e.g., m/z 356.0153 for related intermediates) .

Q. What analytical techniques are critical for characterizing the compound’s structure and confirming regioselectivity?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To verify substituent positions (e.g., δ 7.2–8.6 ppm for aromatic protons in and ).
  • HRMS : For exact mass confirmation (e.g., m/z 361.0 [M+H]⁺ in ).
  • X-ray crystallography : To resolve ambiguities in dihydropyrido-pyrimidine ring conformation, as demonstrated in for similar scaffolds.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). highlights the importance of inert atmospheres (N₂/Ar) to prevent oxidation of sulfonyl groups during storage .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data across in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). For example, shows that p38α MAPK inhibition by pyrido-pyrimidines is sensitive to ATP levels (IC₅₀ shifts from 1 nM to 50 nM at 1 mM ATP). Normalize data using reference inhibitors (e.g., SB203580) and validate via orthogonal assays (e.g., SPR binding kinetics) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the morpholinosulfonyl group?

  • Methodological Answer : Systematically replace the morpholinosulfonyl group with alternative sulfonamides (e.g., piperazinyl, thiomorpholine) and assess impacts on:
  • Solubility : LogP measurements ( suggests sulfonyl groups reduce logP by ~1–2 units).
  • Target binding : Molecular docking against crystallized kinase domains (e.g., p38α in ).
  • Metabolic stability : Microsomal half-life assays (e.g., rat liver microsomes) .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?

  • Methodological Answer : Use rodent models to measure:
  • Oral bioavailability : Dose at 10 mg/kg and compare plasma AUC (IV vs. PO).
  • Brain penetration : Assess brain/plasma ratios post-administration (relevant for CNS targets).
    reports improved bioavailability in pyrido-pyrimidines by introducing tetrahydro-2H-pyran-4-ylamino groups, which reduce first-pass metabolism .

Q. How can researchers resolve synthetic bottlenecks in scaling up the compound for preclinical studies?

  • Methodological Answer : Optimize catalytic steps (e.g., replace stoichiometric MsCl with catalytic Pd-mediated couplings) and switch to flow chemistry for exothermic steps (e.g., cyclizations in ). Purity profiles must meet ICH guidelines (>95% by HPLC), with residual solvent levels controlled per .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values for kinase inhibition vary between studies?

  • Resolution Strategy : Variability often stems from:
  • Assay format : ADP-Glo™ vs. radiometric assays ( notes 3–5x differences).
  • Protein construct : Full-length vs. catalytic domain-only kinases.
    Cross-validate using a standardized panel (e.g., DiscoverX KINOMEscan®) and report ATP concentrations explicitly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.